molecular formula C14H18ClN3O B2649396 1-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE HYDROCHLORIDE CAS No. 1095002-09-7

1-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE HYDROCHLORIDE

Cat. No.: B2649396
CAS No.: 1095002-09-7
M. Wt: 279.77
InChI Key: WFHRCVMEYOOBGA-UHFFFAOYSA-N
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Description

1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium hydroxide . The reaction mixture is usually stirred in an ice bath for a specified period to ensure proper cyclization and alkylation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds .

Mechanism of Action

The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it targets decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall . This interaction disrupts the cell wall synthesis, leading to the death of the mycobacteria.

Properties

IUPAC Name

2-phenyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-3-7-12(8-4-1)14-16-15-13(18-14)11-17-9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHRCVMEYOOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649462
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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